Cas no 2228332-92-9 (1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol)

1-4-(1H-1,2,3,4-Tetrazol-1-yl)butylcyclopropan-1-ol is a specialized heterocyclic compound featuring both a cyclopropanol moiety and a tetrazole functional group. This structure imparts unique reactivity, making it valuable in medicinal chemistry and agrochemical applications. The tetrazole ring enhances metabolic stability and bioisosteric properties, while the cyclopropanol group offers steric constraints that can influence molecular conformation. Its synthetic versatility allows for further derivatization, enabling the development of novel bioactive molecules. The compound’s balanced polarity and stability under physiological conditions make it a promising intermediate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. Handling requires standard laboratory precautions due to its reactive functional groups.
1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol structure
2228332-92-9 structure
商品名:1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol
CAS番号:2228332-92-9
MF:C8H14N4O
メガワット:182.222960948944
CID:6406463
PubChem ID:165972921

1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol
    • EN300-1733062
    • 2228332-92-9
    • 1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
    • インチ: 1S/C8H14N4O/c13-8(4-5-8)3-1-2-6-12-7-9-10-11-12/h7,13H,1-6H2
    • InChIKey: OYESVGMAXZPENC-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCCCN2C=NN=N2)CC1

計算された属性

  • せいみつぶんしりょう: 182.11676108g/mol
  • どういたいしつりょう: 182.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 63.8Ų

1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733062-1.0g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
1g
$1272.0 2023-05-23
Enamine
EN300-1733062-5.0g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
5g
$3687.0 2023-05-23
Enamine
EN300-1733062-10g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
10g
$5467.0 2023-09-20
Enamine
EN300-1733062-5g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
5g
$3687.0 2023-09-20
Enamine
EN300-1733062-0.1g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
0.1g
$1119.0 2023-09-20
Enamine
EN300-1733062-10.0g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
10g
$5467.0 2023-05-23
Enamine
EN300-1733062-1g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
1g
$1272.0 2023-09-20
Enamine
EN300-1733062-0.05g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
0.05g
$1068.0 2023-09-20
Enamine
EN300-1733062-0.25g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
0.25g
$1170.0 2023-09-20
Enamine
EN300-1733062-2.5g
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
2228332-92-9
2.5g
$2492.0 2023-09-20

1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 関連文献

1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-olに関する追加情報

Comprehensive Overview of 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol (CAS No. 2228332-92-9)

The compound 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol (CAS No. 2228332-92-9) is a unique and highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a cyclopropane ring substituted with a hydroxyl group and a butyl chain terminating in a 1H-1,2,3,4-tetrazole moiety. The presence of these functional groups makes it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of novel therapeutics.

In recent years, the demand for tetrazole-containing compounds has surged due to their widespread applications in drug discovery. The 1H-1,2,3,4-tetrazole ring, in particular, is known for its metabolic stability and ability to mimic carboxylic acids, making it a valuable pharmacophore. Researchers are increasingly exploring 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol as a building block for potential antiviral, anti-inflammatory, and anticancer agents. Its structural uniqueness aligns with current trends in fragment-based drug design and small molecule optimization, which are hot topics in the pharmaceutical industry.

The synthesis of 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol involves multi-step organic reactions, including cyclopropanation and tetrazole formation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the growing need for sustainable and efficient synthetic methods. These innovations are particularly relevant in the context of green chemistry, a major focus area for modern researchers aiming to reduce environmental impact.

From a pharmacological perspective, the cyclopropane moiety in this compound is noteworthy for its ability to enhance metabolic stability and bioavailability. This characteristic is critical in the design of next-generation therapeutics, where improving drug-like properties is a priority. Additionally, the compound's potential as a ligand for biological targets has sparked interest in its use for structure-activity relationship (SAR) studies, a key step in rational drug design.

In the realm of cheminformatics and computational chemistry, 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol has been studied for its molecular interactions and binding affinities. Tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been utilized to predict its behavior in biological systems. These approaches are integral to the AI-driven drug discovery movement, which leverages machine learning to accelerate the identification of promising candidates.

The compound's applications extend beyond pharmaceuticals. It has also been explored in material science for the development of functional polymers and smart materials. Its unique structure offers opportunities for creating materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics. This interdisciplinary potential makes it a subject of interest in both academic and industrial research.

As the scientific community continues to seek innovative solutions for global health challenges, compounds like 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol are poised to play a pivotal role. Its combination of a cyclopropane scaffold and a tetrazole group provides a fertile ground for further exploration, particularly in areas such as precision medicine and targeted therapy. With ongoing advancements in synthetic and analytical technologies, the future prospects for this compound are exceptionally promising.

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